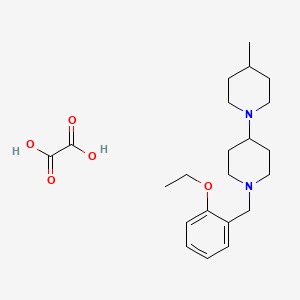
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate
Vue d'ensemble
Description
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate, also known as EBE, is a compound that has been widely used in scientific research for its unique properties. EBE is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research. In
Mécanisme D'action
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate works by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the brain and body. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of this compound to the transporters that normally reuptake dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and duration of exposure. This compound has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased feelings of pleasure and reward. This compound has also been shown to have analgesic properties, meaning it can reduce pain. Additionally, this compound has been shown to have potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it ideal for use in experiments. This compound has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, there are also limitations to using this compound in lab experiments. This compound can be toxic at high doses, so researchers must be careful when handling and administering it. Additionally, the effects of this compound can be complex and dependent on a variety of factors, so researchers must carefully control for these variables in their experiments.
Orientations Futures
There are several potential future directions for research on 1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate. One area of interest is the potential use of this compound as a treatment for neurological disorders such as depression and addiction. This compound's ability to increase dopamine and serotonin levels in the brain could make it a valuable tool in the treatment of these disorders. Additionally, this compound's potential anti-inflammatory effects could make it a useful tool in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the potential applications of this compound in these areas.
Applications De Recherche Scientifique
1'-(2-ethoxybenzyl)-4-methyl-1,4'-bipiperidine oxalate has been used extensively in scientific research as a tool to study the central nervous system. Specifically, this compound has been used to study the dopamine and serotonin systems in the brain. This compound has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This property has made this compound a valuable tool in the study of addiction, depression, and other neurological disorders.
Propriétés
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.C2H2O4/c1-3-23-20-7-5-4-6-18(20)16-21-12-10-19(11-13-21)22-14-8-17(2)9-15-22;3-1(4)2(5)6/h4-7,17,19H,3,8-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFRPQAYQLGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



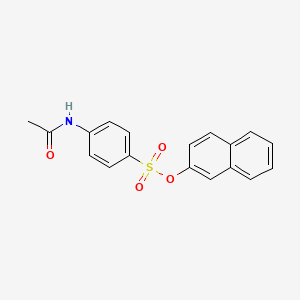
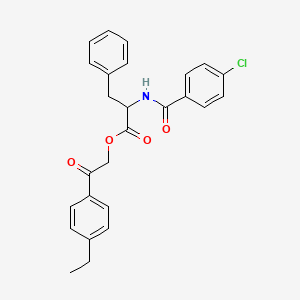
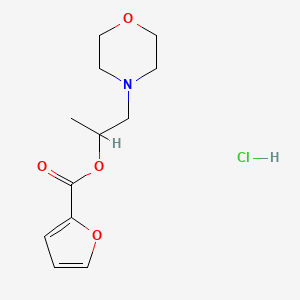
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
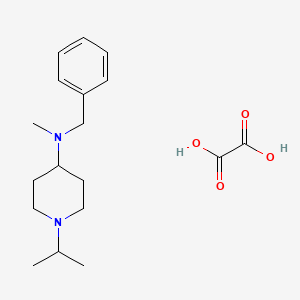
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)

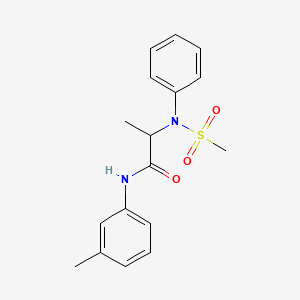
![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3967687.png)
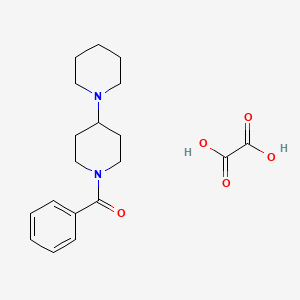
![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)
